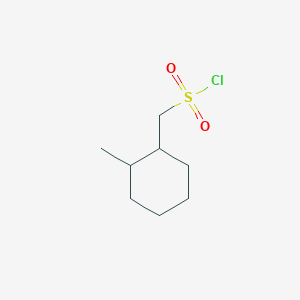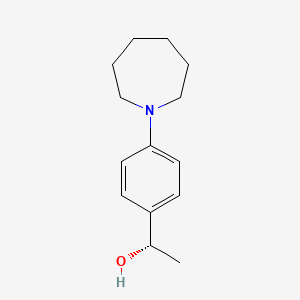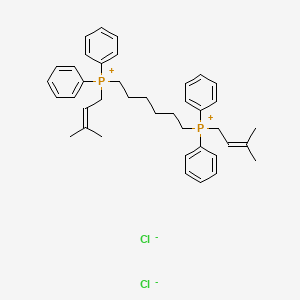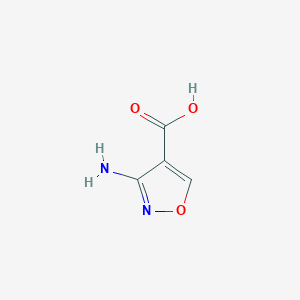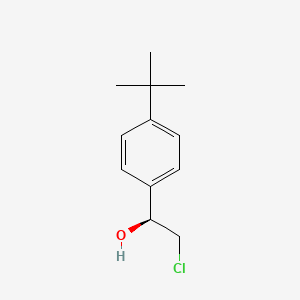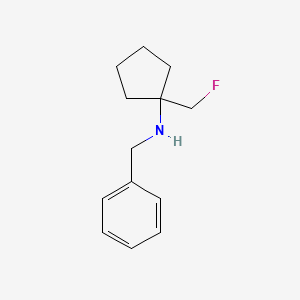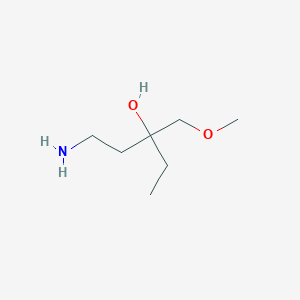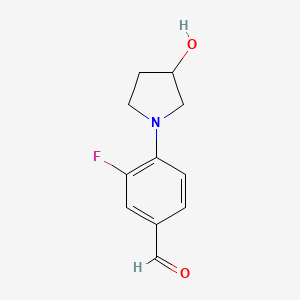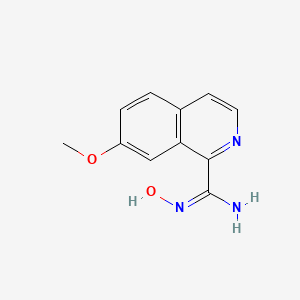
(E)-N'-Hydroxy-7-methoxyisoquinoline-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a carboximidamide group attached to the isoquinoline ring. The (E) configuration indicates the specific geometric arrangement of the substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 7-methoxyisoquinoline.
Nitration: The 7-methoxyisoquinoline undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Formylation: The amine group is formylated to introduce a formyl group.
Hydroxylation: The formyl group is hydroxylated to form the hydroxy group.
Amidation: Finally, the hydroxy group is converted to a carboximidamide group through amidation.
Industrial Production Methods
Industrial production of (E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or other organic groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
7-Methoxyisoquinoline: Lacks the hydroxy and carboximidamide groups.
N-Hydroxyisoquinoline: Lacks the methoxy group.
Isoquinoline-1-carboximidamide: Lacks the methoxy and hydroxy groups.
Uniqueness
(E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide is unique due to the presence of all three functional groups (hydroxy, methoxy, and carboximidamide) on the isoquinoline ring. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N'-hydroxy-7-methoxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C11H11N3O2/c1-16-8-3-2-7-4-5-13-10(9(7)6-8)11(12)14-15/h2-6,15H,1H3,(H2,12,14) |
InChI Key |
LVBYJJNTNHCUNV-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=CN=C2/C(=N\O)/N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CN=C2C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


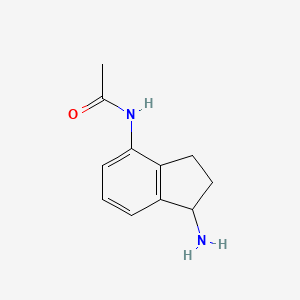

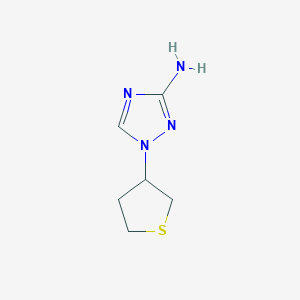
![Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13154977.png)
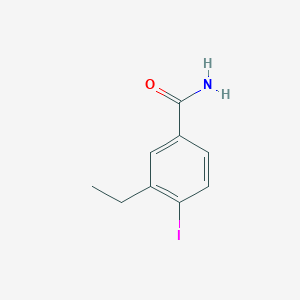
![5-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B13154992.png)
